REACTION_CXSMILES
|
Br[CH2:2][C:3](OCC)=[O:4].[F-].[K+].[NH2:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:12]=1[OH:20]>CN(C=O)C>[N+:17]([C:14]1[CH:15]=[CH:16][C:11]2[NH:10][C:3](=[O:4])[CH2:2][O:20][C:12]=2[CH:13]=1)([O-:19])=[O:18] |f:1.2|
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Name
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|
Quantity
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7.2 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
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[F-].[K+]
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=C(C=C1)[N+](=O)[O-])O
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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ice water
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Quantity
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300 mL
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Type
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reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The solution was stirred for 30 minutes at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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added dropwise to the reaction
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Type
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STIRRING
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Details
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with stirring
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Type
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ADDITION
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Details
|
After the final addition the reaction
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Type
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TEMPERATURE
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Details
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was warmed to 70 degrees
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Type
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STIRRING
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Details
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stirred for 16-24 hours
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Duration
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20 (± 4) h
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Type
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STIRRING
|
Details
|
with stirring
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Type
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CUSTOM
|
Details
|
A yellow precipitate was formed immediately
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Type
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FILTRATION
|
Details
|
The solid was filtered off
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Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from hot THF
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Type
|
CUSTOM
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Details
|
Collected 8.3 g (72.5%) of tan crystals
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=CC2=C(NC(CO2)=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |